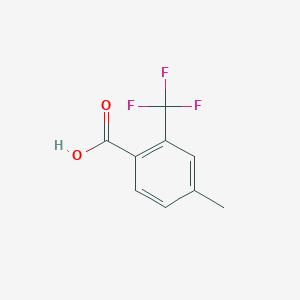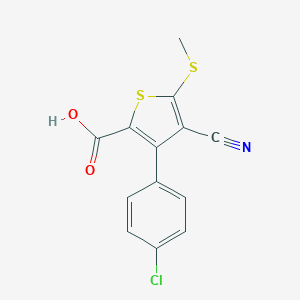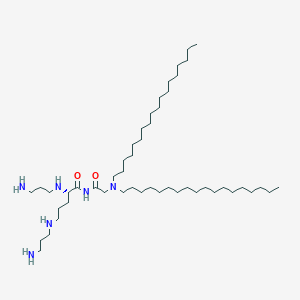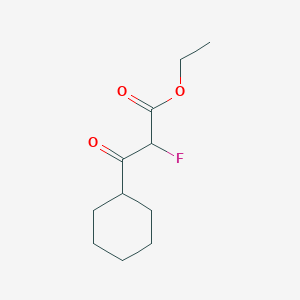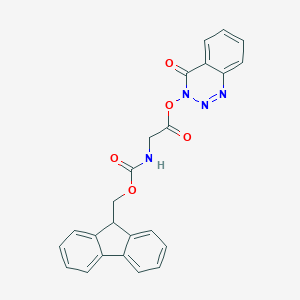
4,5-Dibromo-2-furoic acid
Overview
Description
4,5-Dibromo-2-furoic acid is a halogenated heterocyclic compound with the molecular formula C5H2Br2O3. It is known for its unique structure, which includes a furan ring substituted with two bromine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position.
Mechanism of Action
Target of Action
The primary target of 4,5-Dibromo-2-furoic acid is the respiratory system . .
Mode of Action
It has been used in a study of the effect of a furanyl halo-substituent on the intramolecular diels-alder reaction between the furan ring system and a pendant allylamide . The yield of the cycloaddition is improved with a C-5 bromide vs -chloro or -unsubstituted furan .
Biochemical Pathways
Its use in the study of the diels-alder reaction suggests it may influence pathways involving furan ring systems .
Pharmacokinetics
Safety data sheets suggest that exposure can lead to skin and eye irritation, and may cause respiratory irritation , indicating that it can be absorbed through the skin, eyes, and respiratory tract.
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Safety precautions suggest that it should be handled in a well-ventilated area, indicating that air circulation may influence its stability or action .
Biochemical Analysis
Biochemical Properties
It is known that the compound has been used in studies of the intramolecular Diels-Alder reaction
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that the compound has been used in studies of the intramolecular Diels-Alder reaction .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid substance with a melting point of 169-173 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-furoic acid can be synthesized through the bromination of 2-furoic acid. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure selective bromination at the 4 and 5 positions of the furan ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-furoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted furans with different functional groups.
- Oxidized derivatives of the furan ring.
- Reduced forms of the carboxylic acid group .
Scientific Research Applications
4,5-Dibromo-2-furoic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its effects on biological systems and potential therapeutic applications
Comparison with Similar Compounds
- 2,3-Dibromofuran-5-carboxylic acid
- 5-Bromo-2-furoic acid
- 3-Bromo-2-furoic acid
- 4,5-Dimethyl-2-furaldehyde
Comparison: 4,5-Dibromo-2-furoic acid is unique due to the presence of two bromine atoms at the 4 and 5 positions, which significantly influences its reactivity and interactions compared to other similar compounds. This unique substitution pattern makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
4,5-dibromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUVICYZDBUMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400663 | |
| Record name | 4,5-Dibromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2434-03-9 | |
| Record name | 4,5-Dibromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dibromo-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

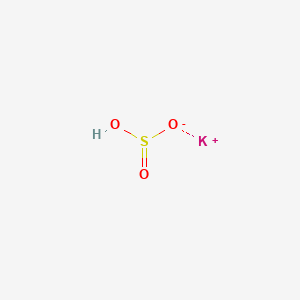
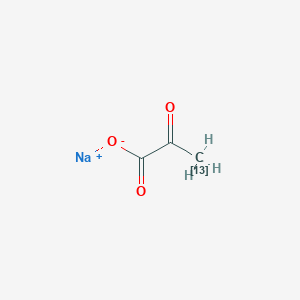
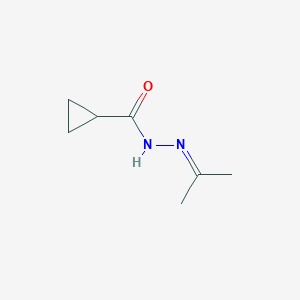
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
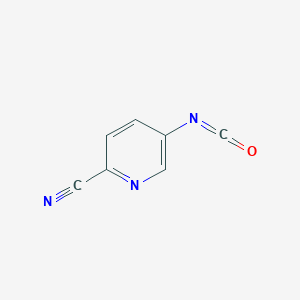
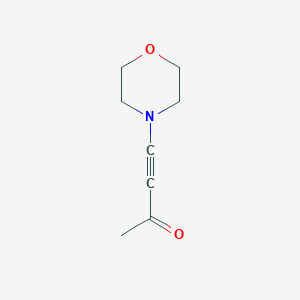
![2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B39590.png)
![(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B39593.png)
